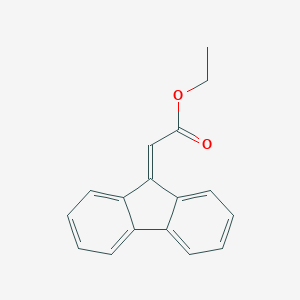

Ethyl 9-fluorenylideneacetate

Description

Contextualization within Aromatic Ester Chemistry

Ethyl 9-fluorenylideneacetate, with the molecular formula C₁₇H₁₄O₂, is classified as an aromatic ester. chemscene.com This class of compounds is defined by the presence of an ester functional group (–COOR) directly or indirectly attached to an aromatic ring system. In this specific molecule, the ethyl ester group is conjugated with the extensive aromatic system of the fluorenylidene core. This conjugation is pivotal to its chemical behavior, influencing its reactivity and physical properties. The ester group can undergo various transformations, such as hydrolysis to form the corresponding carboxylic acid (9-fluorenylideneacetic acid) or participate in coupling reactions, making it a versatile intermediate in organic synthesis. Its synthesis is often achieved through methods like the esterification of 9-fluorenylideneacetic acid or via olefination reactions such as the Horner-Wadsworth-Emmons reaction, which allows for the formation of the carbon-carbon double bond with high stereoselectivity. wikipedia.orgconicet.gov.ar

Significance of the Fluorenylidene Moiety in Organic Systems

The fluorenylidene group is the defining feature of this molecule and is central to its utility in research. This moiety is derived from fluorene (B118485), a polycyclic aromatic hydrocarbon, and is known for several key characteristics:

Rigidity and Planarity : The fluorene backbone is a rigid, planar structure. This structural constraint is often exploited in materials science to create well-ordered molecular assemblies.

Electronic Properties : The fluorenylidene unit is an electron-rich π-system that can act as an electron donor in certain contexts. researchgate.net This property is fundamental to its use in organic electronics, where it can be incorporated into polymers and small molecules for applications in dye-sensitized solar cells (DSSCs) and other electronic devices. researchgate.net Introducing the fluorenylidene moiety into dye structures has been shown to enhance optical density and influence the electronic properties of the material. researchgate.net

Reactive Intermediate : The parent carbene, 9-fluorenylidene, is a well-studied reactive intermediate in organic chemistry. wikipedia.org It possesses an unusually small energy gap between its singlet and triplet spin states, leading to complex reactivity that can be controlled by experimental conditions. wikipedia.org While this compound itself is a stable molecule, the foundational understanding of the fluorenylidene carbene informs the potential reactivity and electronic behavior of its derivatives.

Structural Scaffold : The fluorenylidene scaffold is a common building block for constructing more complex molecules. Its derivatives are investigated for their potential biological activities and are significant in the pharmaceutical and cosmetic fields. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives is multifaceted, branching into several key areas:

Organic Synthesis : It serves as a precursor and reagent for synthesizing more complex organic molecules. A primary synthetic route to produce it is the Horner-Wadsworth-Emmons (HWE) reaction, which reacts aldehydes or ketones with stabilized phosphonate (B1237965) carbanions to create alkenes, often with a high degree of E-selectivity. wikipedia.orgconicet.gov.arorganic-chemistry.org This makes it a valuable tool for constructing specific olefin structures.

Materials Science : The compound and its derivatives are explored for use in specialty materials. chemscene.com The electronic and optical properties conferred by the fluorenylidene group make these compounds candidates for photonic and electronic materials, such as organic sensitizers in dye-sensitized solar cells. chemscene.comresearchgate.net Research has shown that incorporating a fluorenylidene moiety can enhance the performance of such devices. researchgate.net

Medicinal Chemistry : Derivatives of this compound are subjects of study for their potential biological activities. Research has indicated that some derivatives exhibit antimicrobial and anticancer properties, suggesting potential as pharmaceutical intermediates in drug development. nih.gov

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 27973-36-0 |

| Molecular Formula | C₁₇H₁₄O₂ |

| Molecular Weight | 250.29 g/mol |

| Melting Point | 75°C to 77°C |

| Appearance | Solid |

| IUPAC Name | ethyl 2-(9H-fluoren-9-ylidene)acetate |

Data sourced from multiple references. chemscene.comfishersci.dk

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoren-9-ylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHVJDVNASXDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300342 | |

| Record name | Ethyl 9-fluorenylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27973-36-0 | |

| Record name | 27973-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 9-fluorenylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for Ethyl 9 Fluorenylideneacetate

Established Synthetic Pathways

The synthesis of ethyl 9-fluorenylideneacetate can be achieved through several established methods, primarily involving condensation reactions with 9-fluorenone (B1672902) or olefination reactions. These pathways offer different advantages in terms of yield, scalability, and stereochemical control.

Condensation Reactions with 9-Fluorenone

Condensation reactions are a cornerstone for the synthesis of this compound, starting from 9-fluorenone. The most prominent among these is the Knoevenagel condensation. sigmaaldrich.com This reaction involves the base-catalyzed reaction between an active hydrogen compound and a carbonyl group, followed by dehydration to form a carbon-carbon double bond. sigmaaldrich.com

Another significant pathway is the Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphorus ylide. masterorganicchemistry.comlibretexts.org This method is highly versatile for creating the fluorenylidene structure while introducing the acetate (B1210297) group. A related but often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate-stabilized carbanion and typically favors the formation of (E)-alkenes. wikipedia.org The HWE reaction is noted for the easy removal of its dialkylphosphate salt byproduct through aqueous extraction. wikipedia.org

Acid-Catalyzed Condensation Mechanisms

In the context of the Knoevenagel condensation, while often base-catalyzed, acid catalysis can also be employed. mdpi.com The mechanism under acidic conditions begins with the protonation of the carbonyl oxygen of 9-fluorenone. This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enol form of a compound like ethyl acetate or, more commonly, an active methylene (B1212753) compound such as ethyl cyanoacetate (B8463686). mdpi.comscielo.org.mx The resulting intermediate then undergoes dehydration, facilitated by the acidic environment, to yield the final α,β-unsaturated ester product, this compound. mdpi.com

The Wittig reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of 9-fluorenone. libretexts.org This leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. libretexts.orgorganic-chemistry.org This short-lived intermediate subsequently fragments to yield the desired alkene (this compound) and a highly stable phosphine (B1218219) oxide, which is the driving force of the reaction. masterorganicchemistry.comorganic-chemistry.org

The Horner-Wadsworth-Emmons reaction follows a similar pathway, starting with the deprotonation of a phosphonate (B1237965) ester to form a nucleophilic carbanion. wikipedia.org This carbanion adds to the 9-fluorenone carbonyl, and the subsequent elimination of a phosphate (B84403) ester results in the formation of the alkene. organic-chemistry.org

Reagent Specificity and Stoichiometric Considerations

The choice of reagents is critical for the successful synthesis of this compound.

Knoevenagel Condensation : This reaction typically uses 9-fluorenone and an active methylene compound like ethyl cyanoacetate. rsc.orgmolaid.com The reaction is catalyzed by a base, and the choice of base can influence the reaction rate and yield. dcu.ie

Wittig Reaction : This pathway requires the preparation of a phosphorus ylide. scbt.com This is usually done by reacting triphenylphosphine (B44618) with an appropriate alkyl halide (e.g., ethyl bromoacetate) to form a phosphonium (B103445) salt, which is then deprotonated with a strong base like n-butyllithium. masterorganicchemistry.comlibretexts.org The ylide then reacts with 9-fluorenone.

Horner-Wadsworth-Emmons Reaction : This method utilizes a phosphonate ester, such as ethyl (diarylphosphono)acetate. The reaction is initiated with a base to form the phosphonate carbanion, which then reacts with 9-fluorenone. wikipedia.org

Stoichiometry is crucial in these reactions. In many cases, equimolar amounts of the primary reactants are used, though an excess of one reagent may be employed to drive the reaction to completion. The amount and type of catalyst or base are also key parameters that need to be carefully controlled. researchgate.net

Optimization of Reaction Parameters (Temperature, Time, Yield)

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and the choice of solvent and catalyst. For example, a study on classical esterification to produce the compound showed that refluxing for 6 hours at 80°C with sulfuric acid as a catalyst resulted in a 72% yield. The Wittig reaction's ylide formation often requires low temperatures (e.g., below -20°C) to prevent decomposition.

| Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Classical Esterification | 9-Fluorenylideneacetic acid, Ethanol | H₂SO₄ | Not specified | 80 | 6 | 72 | |

| Catalytic Acetylation | 9-Fluorenylidene alcohol, Acetate source | FeCl₃ | Acetonitrile | 80 | 1 | 98 (purity) | |

| Wittig Reaction | 9-Fluorenylmethyltriphenylphosphonium bromide, Ethyl glyoxylate | n-Butyllithium | Not specified | < -20 (ylide prep) | Not specified | 68 | |

| Knoevenagel Condensation (General) | Aromatic aldehyde, Ethyl cyanoacetate | CTMAB | Water | Not specified | Not specified | High | acgpubs.org |

Advanced Synthetic Approaches and Functionalization

Beyond the established synthetic routes, advanced approaches focus on the subsequent functionalization of the this compound molecule to create novel derivatives with tailored properties.

Electrophilic and Nucleophilic Functionalization Strategies

The structure of this compound offers several sites for functionalization through both electrophilic and nucleophilic reactions.

Electrophilic Functionalization: The fluorene (B118485) ring system is susceptible to electrophilic aromatic substitution. researchgate.nettaylorandfrancis.com The reactivity of fluorene is generally greater than that of biphenyl (B1667301) and benzene (B151609) in such reactions. quora.com This allows for the introduction of various substituents onto the aromatic rings, although it can sometimes lead to a mixture of positional isomers. researchgate.net Common electrophilic substitution reactions include halogenation and nitration. taylorandfrancis.com

Nucleophilic Functionalization: The this compound molecule possesses an α,β-unsaturated ester system, which is a prime target for nucleophilic attack. fiveable.me Nucleophiles can add to this system in two main ways:

1,2-Addition: Direct attack at the carbonyl carbon. This pathway is less common for α,β-unsaturated esters, especially with weaker nucleophiles, as the 1,4-addition product is often more thermodynamically stable. libretexts.org

1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon of the double bond. masterorganicchemistry.comlibretexts.org This is a widely used method for forming new carbon-carbon bonds. organic-chemistry.org The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic. libretexts.org A wide range of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions. masterorganicchemistry.comwikipedia.org The reaction typically proceeds by the attack of the nucleophile on the β-carbon, forming an enolate intermediate, which is then protonated to give the final product. masterorganicchemistry.comlibretexts.org

The ester group itself can also undergo nucleophilic substitution, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

Applications of Acetoacetic Ester Synthesis Principles in Fluorenylideneacetate Analogs

Novel Catalyst Systems in this compound Synthesis

The development of novel catalyst systems is crucial for improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound. Key reactions for its synthesis, such as the Wittig and Knoevenagel reactions, can benefit from advanced catalytic approaches.

The Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone, is a common method for synthesizing alkenes. masterorganicchemistry.comlibretexts.orgrsc.org In the context of this compound synthesis, this would involve the reaction of fluorenone with an ylide derived from an ethyl haloacetate. While the classic Wittig reaction is often stoichiometric in the phosphine reagent, catalytic versions are highly desirable.

The Knoevenagel condensation provides another important route to this compound. This reaction involves the condensation of a compound with an active methylene group, such as ethyl cyanoacetate or ethyl acetoacetate, with a carbonyl compound like fluorenone, in the presence of a catalyst. rsc.orgrsc.orgacgpubs.orgorganic-chemistry.org A variety of catalysts have been developed for the Knoevenagel condensation, including basic catalysts, Lewis acids, and heterogeneous catalysts. rsc.orgrsc.org For the synthesis of this compound, a base-catalyzed Knoevenagel condensation between fluorenone and a suitable ethyl acetate derivative would be a plausible route. Recent research has focused on the development of environmentally benign and recyclable catalysts, such as modified zeolites, mesoporous silicas, and ionic liquids. rsc.org For instance, photo-activated carbon dots have been shown to be effective catalysts for Knoevenagel condensations. mdpi.com Triphenylphosphine has also been reported as a mild and efficient catalyst for this transformation under solvent-free conditions. organic-chemistry.org The choice of catalyst can influence the reaction rate and yield, and the development of highly active and selective catalysts for the condensation with fluorenone is an active area of research.

Mechanistic Investigations of Ethyl 9 Fluorenylideneacetate Reactivity

Electron Density Distribution and Reactivity Profiles

The reactivity of Ethyl 9-fluorenylideneacetate is fundamentally governed by its electronic structure. The planar fluorene (B118485) system, conjugated with the electron-withdrawing ester group through a double bond, creates a molecule with varied regions of electron density. This distribution is key to predicting its chemical behavior.

Theoretical modeling using Density Functional Theory (DFT) provides insight into these properties. Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which indicates the molecule's kinetic stability and reactivity. The charge distribution across the fluorenylidene system and the carbonyl group can also be mapped, highlighting electrophilic and nucleophilic sites. The fluorenylidene and acetate (B1210297) groups are the primary sites for interactions with other molecular targets.

Table 1: Theoretical Parameters for Electronic Structure Analysis This table is illustrative, based on typical computational chemistry approaches for similar molecules.

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy | DFT (e.g., B3LYP/6-311++G**) |

| Electron Density Map | Visualizes electrophilic/nucleophilic sites | DFT, Molecular Electrostatic Potential (MEP) |

| Mulliken/NPA Charges | Quantifies charge distribution on individual atoms | DFT Population Analysis |

| Dipole Moment | Measures overall polarity of the molecule | DFT |

Nucleophilic Attack Pathways at the Carbonyl Center

The ester functionality in this compound is a primary site for nucleophilic attack. The carbonyl carbon possesses a partial positive charge, making it susceptible to reaction with a wide range of nucleophiles.

Key nucleophilic reactions include:

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester can be hydrolyzed to yield 9-fluorenylideneacetic acid and ethanol. This involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.

Transesterification: Reaction with a different alcohol in the presence of a catalyst can replace the ethyl group with another alkyl group, forming a new ester. This process is crucial in polymer chemistry. fishersci.dk

Reduction: Strong reducing agents, such as lithium aluminum hydride, can reduce the ester. This proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, ultimately yielding the corresponding alcohol after an acidic workup. fishersci.dk

Organometallic Addition: "Softer" nucleophiles like Gilman reagents (organocuprates) are known to react selectively with functional groups such as esters. doubtnut.com

These reactions proceed through a characteristic tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon. The fate of this intermediate—whether it reverts to starting materials or proceeds to products by expelling the ethoxide leaving group—depends on the reaction conditions and the nature of the nucleophile.

Proton Transfer Dynamics in Reaction Intermediates

For instance, during the acid-catalyzed hydrolysis of the ester, a key step is the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. Subsequent proton transfers occur from the attacking water molecule and to the ethoxy leaving group to facilitate its departure as ethanol.

The study of such dynamics can be complex. In related systems, investigations into proton transfer have utilized techniques like Fourier transform ion cyclotron resonance mass spectrometry and theoretical modeling with Rice-Ramsperger-Kassel-Marcus (RRKM) theory to measure and predict energy-dependent rate constants. tutorchase.com These studies show that proton transfer reactions can have distinct energy dependencies; some are accelerated at higher energies, while others may be outcompeted by other reaction channels. tutorchase.com The transfer of protons through networks of hydrogen bonds, involving reactants, solvents, and catalysts, is often a key feature, as seen in complex biological systems like cytochrome c oxidase. savemyexams.com

Electrophilic Reactions Involving the Fluorenylidene Double Bond

The exocyclic C=C double bond in this compound is a region of high electron density, making it a nucleophile that is susceptible to attack by electrophiles. wikipedia.orglibretexts.org This reactivity is characteristic of alkenes and leads to electrophilic addition reactions, where the π-bond is broken and two new σ-bonds are formed. libretexts.org

The general mechanism involves a two-step process:

Electrophilic Attack: An electrophile (E+) is attacked by the π-electrons of the double bond. This forms a new C-E σ-bond and results in a carbocation intermediate on the adjacent carbon. chemspider.com

Nucleophilic Trapping: A nucleophile (Nu-) attacks the electron-deficient carbocation, forming the final product. chemspider.com

Typical electrophilic additions include reactions with hydrogen halides (e.g., HBr, HCl) and halogens (e.g., Br₂). libretexts.org In the case of an unsymmetrical reagent like HBr, the regioselectivity of the addition is generally governed by Markovnikov's rule, which predicts that the proton will add to the carbon that results in the more stable carbocation intermediate. For this compound, the stability of the potential carbocation would be influenced by the electronic properties of the large, aromatic fluorene system and the electron-withdrawing ester group.

Polymerization and Condensation Reaction Mechanisms

The fluorene structural unit is a valuable component in the synthesis of functional polymers due to its rigidity, thermal stability, and photophysical properties. Research into related fluorene-based compounds, particularly fluorenone, demonstrates the potential for polymerization.

For example, the electrochemical polymerization of 9-fluorenone (B1672902) has been shown to produce insoluble polymer films. Furthermore, oligomers and copolymers based on fluorenone subunits have been synthesized for applications in bulk-heterojunction photovoltaic cells. Poly(fluorenyl ether)s represent another class of polymers derived from fluorene units, which have been investigated for use in technologies like redox flow batteries. libretexts.org

This compound could potentially serve as a monomer in polymerization reactions. One possible pathway is through condensation polymerization. This type of polymerization involves the reaction between two monomers with the elimination of a small molecule, such as water or an alcohol. Through transesterification reactions, the ester group of this compound could react with a diol, for instance, to form a polyester (B1180765) chain, incorporating the fluorenylidene moiety into the polymer backbone.

Table 2: Examples of Polymerization Involving Related Fluorene/Fluorenone Systems

| Monomer/Precursor | Polymerization Method | Resulting Polymer Type | Potential Application |

|---|---|---|---|

| 9-Fluorenone | Electrochemical Polymerization | Poly(9-fluorenone) | Not specified |

| Fluorenone Subunits | Oxidative Polymerization | Polyfluorene Derivative | Photovoltaic Cells |

| Fluorenyl Precursors | Nucleophilic Aromatic Substitution | Poly(fluorenyl ether) | Anion Exchange Membranes libretexts.org |

Redox Chemistry and Electrochemical Behavior of Fluorenyl-Containing Esters

The redox behavior of this compound is of significant interest, involving both the fluorenyl core and the ester group. The extended π-system of the fluorene moiety can be either oxidized or reduced. General reactions for the molecule include oxidation to form fluorenylideneacetic acid and reduction of the exocyclic double bond to give a fluorenyl group.

Recent research has highlighted the utility of redox-active esters in synthetic chemistry. For example, a method for the nucleophilic fluorination of N-hydroxyphthalimide esters proceeds through a redox-neutral pathway enabled by photoredox catalysis. This mechanism involves sequential electron transfers between a photocatalyst and the ester substrate to generate a carbocation intermediate, which is subsequently trapped by a fluoride (B91410) nucleophile. This illustrates how the redox properties of an ester can be harnessed to facilitate transformations that are otherwise challenging.

The electrochemical behavior of fluorenyl-containing esters is also influenced by the ester group itself. Studies on related redox-active molecules have shown that the number of ester groups can directly impact the redox potential of the compound. chemspider.com

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of electroactive species. To gain a deeper mechanistic understanding, experimental CV data is often compared with simulated voltammograms. This has been successfully applied to fluorenone derivatives, which are structurally related to this compound.

The simulation of cyclic voltammograms for various nitro-substituted fluorenones has been performed using specialized software like CVSIM and ESP. These simulations allow for the analysis of complex electrochemical processes involving multiple electron transfers and chemical reaction steps. By adjusting simulation parameters (such as standard potentials, electron transfer coefficients, and rate constants) to fit the experimental data, a plausible reaction mechanism can be determined. For example, simulations of dinitrobutoxy carbonyl fluorenone voltammograms were carried out assuming an EE mechanism (two sequential electron transfers), yielding specific values for the heterogeneous rate constants (k⁰) and transfer coefficients (α). Such simulations are invaluable for interpreting the multiple cathodic and anodic peaks often observed in the cyclic voltammograms of complex organic molecules.

Table 3: Illustrative Parameters Used in the Simulation of Cyclic Voltammograms for a Fluorenone Derivative Data derived from the study of dinitrobutoxycarbonylfluorenone.

| Parameter | Description | Assumed Value for Simulation |

|---|---|---|

| E⁰₁ | Standard potential for the first redox couple | -0.66 V |

| E⁰₂ | Standard potential for the second redox couple | -1.10 V |

| k⁰₁ | Heterogeneous rate constant for the first step | 0.009 cm/s |

| k⁰₂ | Heterogeneous rate constant for the second step | 0.009 cm/s |

| α₁ | Transfer coefficient for the first step | 0.5 |

| α₂ | Transfer coefficient for the second step | 0.5 |

Kinetic and Thermodynamic Parameter Evaluation from Electrochemical Studies

Electrochemical studies are pivotal in elucidating the redox properties of organic molecules, offering insights into reaction mechanisms, and quantifying key kinetic and thermodynamic parameters. For a compound such as this compound, techniques like cyclic voltammetry (CV) can be employed to probe its electron transfer characteristics. While specific, in-depth electrochemical investigations detailing the kinetic and thermodynamic parameters exclusively for this compound are not extensively documented in publicly available literature, the behavior of structurally related fluorene derivatives can provide a strong framework for understanding its potential reactivity.

Electrochemical analyses, particularly CV, allow for the determination of reduction and oxidation potentials, which are directly related to the thermodynamics of electron transfer. The kinetics of the process can be inferred from the shape of the voltammetric waves and their dependence on the scan rate.

Research Findings from Related Fluorene Derivatives

Studies on various fluorenylidene derivatives demonstrate that the fluorene core is electrochemically active. The reduction potentials are sensitive to the nature of the substituents attached to the fluorenylidene moiety. For instance, research on a series of 9-fluorenylidenemalononitriles reveals a systematic shift in reduction potentials with the introduction of electron-withdrawing nitro groups. cdnsciencepub.com

The electrochemical reduction of these compounds typically involves the formation of a radical anion in a reversible one-electron process. cdnsciencepub.com The stability of this radical anion is a key factor influencing the reduction potential. The general reaction can be depicted as:

Molecule + e⁻ ⇌ [Molecule]⁻•

The half-wave potential (E₁/₂) obtained from CV is a good approximation of the standard reduction potential (E°) for a reversible system, which is related to the Gibbs free energy of the reduction (ΔG°) by the equation:

ΔG° = -nFE°

where n is the number of electrons transferred and F is the Faraday constant.

Data from electrochemical evaluations of polysubstituted fluorenylidenemalononitriles highlight the influence of substituents on the reduction potentials. The parent compound, 9-fluorenylidenemalononitrile, exhibits its first reduction at -0.69 V (vs. Ag/AgCl). cdnsciencepub.com The introduction of nitro groups, which are strong electron-withdrawing groups, makes the reduction more favorable, shifting the potential anodically. cdnsciencepub.com

Table 1: Electrochemical Reduction Potentials of Substituted 9-Fluorenylidenemalononitriles

| Compound | First Reduction Potential (E₁/₂ vs. Ag/AgCl) [V] |

|---|---|

| 9-Fluorenylidenemalononitrile | -0.69 |

| Nitro-substituted derivatives | Shifts anodically by ~0.2 V per nitro group |

Data sourced from a study on electron acceptor materials. cdnsciencepub.com

This trend underscores the significant role of electronic effects in determining the thermodynamic feasibility of electron transfer to the fluorenylidene system. In the case of this compound, the ester group is also electron-withdrawing, suggesting that it would facilitate the reduction of the fluorene core, though likely to a lesser extent than a nitro group.

Kinetic parameters, such as the standard heterogeneous rate constant (k°) for electron transfer, can be estimated from the separation of the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. An increase in ΔEp with an increasing scan rate can indicate quasi-reversible or irreversible kinetics, from which k° can be calculated using various established methods. In the study of fluorenylidenemalononitriles, the reported peak separations of about 70 mV suggest a diffusion-controlled reduction to the corresponding radical anion. cdnsciencepub.com

Furthermore, computational studies can complement experimental electrochemical data by providing insights into the electronic structure and energies of the neutral molecule and its reduced/oxidized forms, aiding in the interpretation of the observed redox behavior. rsc.org

While direct experimental data for this compound is pending, the established electrochemical behavior of analogous fluorene compounds provides a solid foundation for predicting its redox properties and for designing future electrochemical investigations.

Spectroscopic and Computational Elucidation of Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of Ethyl 9-fluorenylideneacetate, confirming the distinct fluorenylidene and ethyl acetate (B1210297) moieties. Both ¹H and ¹³C NMR are critical for providing a complete picture of the molecule's framework.

The ¹³C NMR spectrum provides definitive evidence for the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal, allowing for a full structural assignment. The chemical shifts are influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects within the conjugated system. While a specific, fully assigned spectrum for this compound is not detailed in the provided search results, typical chemical shift ranges for analogous structures can be inferred. For instance, carbons in aromatic rings like the fluorene (B118485) system appear in the downfield region (typically 120-150 ppm), the ester carbonyl carbon (C=O) is found further downfield (around 165-175 ppm), and the aliphatic carbons of the ethyl group (CH₂ and CH₃) appear in the upfield region (typically 10-70 ppm). libretexts.orgmdpi.com For example, in the related compound ethyl phenylacetate, the carbonyl carbon appears at 174 ppm, while the ethyl group carbons are at lower chemical shifts. hmdb.ca

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| C=O (Ester) | 165 - 175 | Carbonyl Carbon |

| C (Aromatic/Fluorenylidene) | 120 - 150 | sp² carbons of the fluorene ring system |

| =C-H (Vinyl) | 110 - 140 | sp² vinylic carbon |

| -O-CH₂- | 60 - 70 | Methylene (B1212753) carbon of the ethyl ester |

| -CH₃ | 10 - 20 | Methyl carbon of the ethyl ester |

Note: These are general, representative values. Actual chemical shifts can vary based on the solvent and specific electronic environment. libretexts.orgrsc.org

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the fluorene ring, the vinylic proton, and the protons of the ethyl group. The aromatic protons typically appear as a complex multiplet in the downfield region (7.0-8.5 ppm) due to the extensive conjugation in the fluorenylidene group. In analogous systems like ethyl 3-propylaminobenzoate, the aromatic protons are observed between 6.71 and 7.36 ppm. rsc.org The ethyl group gives a characteristic pattern: a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. rsc.org For instance, in ethyl 3-propylaminobenzoate, the ethyl group's methylene quartet appears at 4.33 ppm and the methyl triplet at 1.35 ppm. rsc.org The exact chemical shift of the vinylic proton on the acetate group is sensitive to its position within the conjugated system.

Advanced NMR techniques, such as NMR titration, are powerful tools for investigating non-covalent interactions and reaction mechanisms in systems related to this compound. researchgate.net While not applied directly to this specific molecule in the available literature, these methods are used to study fluorene- and fluorenone-based derivatives in supramolecular chemistry. researchgate.nettue.nl For example, ¹H NMR titration has been used to study the binding of fluorenone-derived chemosensors with anions like fluoride (B91410), where changes in the chemical shifts of specific protons upon the addition of the guest species provide information on binding sites, stoichiometry, and binding constants. researchgate.net Similarly, ¹H,¹⁵N-HSQC titration experiments are widely used to map the interaction surfaces between proteins and ligands, including those with aromatic moieties similar to fluorene. nih.gov These techniques could be hypothetically applied to study the interaction of this compound with host molecules or biological targets, revealing details about the dynamics and thermodynamics of complex formation. researchgate.net

Proton NMR Spectral Interpretation for Analogous Systems

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C₁₇H₁₄O₂, the calculated monoisotopic mass is 250.0994 Da. wiley.comchemspider.commissouri.eduuni.lu An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value would serve as definitive confirmation of the compound's elemental composition. This technique is crucial for distinguishing between isomers and confirming the identity of newly synthesized compounds. oup.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. d-nb.infonih.gov For this compound, the key functional groups are the ester and the conjugated alkene system of the fluorenylidene moiety.

Table 2: Predicted Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic/Vinylic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl) |

| 1750 - 1700 | C=O Stretch | Ester Carbonyl |

| 1680 - 1600 | C=C Stretch | Conjugated Alkene/Aromatic |

| 1300 - 1000 | C-O Stretch | Ester |

Note: These are predicted ranges based on characteristic group frequencies. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components. The key functional groups are the ester moiety and the aromatic fluorenylidene framework.

The most prominent feature in the IR spectrum is the strong absorption band arising from the carbonyl (C=O) stretching vibration of the ester group. Due to conjugation with the fluorenylidene system, this peak is expected to appear in the range of 1700–1750 cm⁻¹. Current time information in Bangalore, IN. The extended conjugation also influences the carbon-carbon double bond (C=C) stretching vibrations within the fluorene ring system, which typically give rise to absorptions near 1600 cm⁻¹. Current time information in Bangalore, IN. The spectrum will also feature bands corresponding to C-H stretching vibrations. The aromatic C-H stretches of the fluorene unit are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below this value. Furthermore, the C-O stretching vibration of the ester group contributes to the fingerprint region of the spectrum.

Detailed research findings on the characteristic IR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1700 - 1750 | Strong |

| Aromatic Ring | C=C Stretch | ~1600 & 1500-1400 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 675 - 900 | Strong |

This table is based on typical values for the respective functional groups and data from related compounds. Current time information in Bangalore, IN.researchgate.net

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chromophore in this compound is the extensive π-electron system of the fluorenylidene group, which is further extended by the acrylate (B77674) double bond. This extended conjugation is responsible for the compound's ability to absorb UV radiation.

The electronic spectrum of this compound is expected to show strong absorption bands corresponding to π-π* transitions. The fluorene moiety itself is a strong chromophore, and its conjugation with the ethyl acetate group through an exocyclic double bond leads to a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths compared to non-conjugated fluorene systems. qiaosun.net In similar fluorene derivatives, the absorption maxima are typically observed in the UV region. qiaosun.net The specific λmax value is influenced by the solvent environment.

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |

| Fluorenylidene-acrylate system | π → π* | ~360 - 380 | The position and intensity of the absorption maximum can shift depending on the polarity of the solvent. |

This table is based on data from fluorene derivatives with similar conjugated systems. qiaosun.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Applications in Related Systems

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sielc.com It has become a vital tool in chemistry for predicting molecular properties and reaction mechanisms. chemspider.com For fluorene derivatives, DFT calculations are frequently employed to understand their electronic and optical properties. Current time information in Bangalore, IN.

In systems related to this compound, DFT calculations, often using the B3LYP functional, have been successfully applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure.

Predict Spectroscopic Properties: Calculate IR vibrational frequencies and electronic absorption spectra (using Time-Dependent DFT, or TD-DFT). Frequency scaling factors are often applied to improve the agreement between calculated and experimental IR spectra. Current time information in Bangalore, IN.

Analyze Electronic Structure: Investigate the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's electronic properties and reactivity. researchgate.net

Model Environmental Effects: The influence of solvents on the electronic properties can be simulated using models like the Polarizable Continuum Model (PCM). Current time information in Bangalore, IN.

These computational studies provide valuable insights that complement experimental findings and aid in the rational design of new materials with specific electronic and optical characteristics. oup.com

Computational Methods for Spectroscopic Parameter Prediction (e.g., HOSE Algorithm for NMR)

Computational methods are increasingly used to predict spectroscopic parameters, aiding in the structural elucidation of organic molecules. For Nuclear Magnetic Resonance (NMR) spectroscopy, various algorithms have been developed to predict chemical shifts.

One such method is the Hierarchical Organisation of Spherical Environments (HOSE) code. The HOSE algorithm encodes the chemical environment of an atom in concentric spheres, creating a unique code that describes the atom's neighborhood within the molecule's 2D structure. This code is then used to query a database of known structures and their experimental chemical shifts. By finding identical or similar HOSE codes, a predicted chemical shift for the atom of interest can be generated. The HOSE code-based approach has demonstrated good predictive accuracy, with reported mean absolute errors (MAE) of approximately 1.7 ppm for ¹³C and 0.2 ppm for ¹H NMR chemical shifts.

More recent approaches often combine HOSE code methods with other techniques like graph neural networks and quantum mechanics (QM) calculations to further improve prediction accuracy. These computational tools are invaluable for verifying proposed structures and resolving ambiguities in experimental NMR data.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level.

While specific MD simulation studies on this compound are not widely reported, the technique is well-suited for investigating various aspects of this molecule and its aggregates. For related fluorene-based systems, MD simulations have been used to explore:

Intermolecular Interactions: Simulating how multiple molecules of this compound would interact with each other in the condensed phase. This includes studying π-π stacking interactions between the fluorene rings, which are crucial for the properties of organic materials.

Solvation Effects: Modeling the interaction of the molecule with different solvents to understand solubility and the influence of the solvent on molecular conformation.

Stability of Complexes: In studies of related fluorene derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, providing insights into potential biological applications.

An MD simulation of an this compound system would typically involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule(s) in a simulation box (often with a solvent), and running the simulation for a set amount of time to generate a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal the dynamic properties of the system.

Applications of Ethyl 9 Fluorenylideneacetate in Advanced Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

In the field of organic chemistry, ethyl 9-fluorenylideneacetate serves as a versatile building block for constructing intricate molecular architectures. Its fluorene (B118485) moiety provides a rigid scaffold, while the exocyclic double bond and the ethyl ester group offer sites for a variety of chemical transformations.

Precursor in Multistep Synthetic Sequences

This compound is a key precursor in the synthesis of various complex organic molecules, most notably spiro compounds. Spiro compounds, which contain two rings linked by a single common atom, are challenging to synthesize due to their three-dimensional and conformationally rigid structures. The reactivity of the alkene system in this compound allows for cycloaddition reactions to form these unique spirocyclic frameworks. For instance, it can be a starting material for creating spiro-heterocycles, which are present in many natural products and are of significant interest in medicinal chemistry.

Table 1: Examples of Complex Syntheses Involving Fluorene-Based Precursors

| Target Molecule Type | Synthetic Strategy | Precursor Features Utilized | Potential Application |

|---|---|---|---|

| Spiro[fluorene-9,2'-pyrrolidines] | 1,3-Dipolar Cycloaddition | Exocyclic C=C double bond | Pharmaceutical scaffolds |

| Spiro[fluorene-9,3'-indoles] | Cyclocondensation | Fluorene scaffold, reactive ester | Biologically active compounds |

| Dispiro compounds | Sequential Cycloadditions | Entire fluorenylideneacetate core | Complex molecular architectures |

Ligand Design and Organometallic Chemistry

The design of ligands is crucial for modulating the properties and reactivity of metal complexes in organometallic chemistry and catalysis. wiley.com While direct use of this compound as a ligand is not common, its derivatives are highly valuable. The fluorene core is a privileged structure in ligand design due to its rigidity and electronic properties.

The ester functionality of this compound can be chemically modified, for example, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. These new functional groups can then be used to coordinate with metal centers or be further elaborated into more complex ligand structures. Binuclear gold(I) and mercury(II) complexes, for instance, have been synthesized using diethynylfluorene derivatives, showcasing the utility of the fluorene spacer in creating polymetallic systems with interesting photophysical behaviors. acs.org The ability to tune the electronic properties by modifying substituents on the fluorene ring makes these derivatives attractive for developing catalysts and functional organometallic materials. acs.org

Contributions to Materials Science and Engineering

The inherent properties of the fluorene moiety—rigidity, thermal stability, and unique photophysical characteristics—make this compound and its derivatives attractive for materials science applications. sioc-journal.cnmdpi.com These compounds are explored for the creation of high-performance polymers and functional materials.

Development of Polymeric Materials with Unique Optical Properties

Fluorene-based polymers are a significant class of materials used in organic electronics, particularly in organic light-emitting diodes (OLEDs). mdpi.comacs.org These polymers are known for their high photoluminescence quantum yields and strong blue emission. mdpi.com20.210.105 The rigid, planar structure of the fluorene unit helps to create well-defined, conjugated polymer backbones.

This compound can serve as a monomer or a precursor to a monomer for polymerization. Incorporating the fluorene unit into a polymer chain can lead to materials with a high refractive index and low birefringence, which are desirable properties for optical applications. researchgate.net Research has shown that modifying the fluorene unit, for instance with alkoxy groups, can tune the electronic properties of the resulting polymers, such as the HOMO-LUMO gap, which is critical for optimizing the performance of light-emitting devices. acs.org

Table 2: Photophysical Properties of Fluorene-Based Polymers

| Polymer Type | Key Property | Wavelength (nm) | Application |

|---|---|---|---|

| Poly(2,7-fluorene) derivatives | Emission Maximum | ~410 | Blue-light-emitting devices 20.210.105 |

| Fluorene-thiophene copolymers | Absorption Maximum | 375 | Organic photovoltaics mdpi.com |

| Poly(fluorene-co-benzothiadiazole) | Emission Maximum | ~535 | Green-light-emitting OLEDs |

Integration into Photofunctional Materials

Photofunctional materials are designed to interact with light in specific ways, finding use in sensors, optical switches, and data storage. The large π-conjugated system of the fluorene core makes it an excellent chromophore. sioc-journal.cn Derivatives of this compound are investigated for their potential in creating such materials.

By introducing photoactive groups into the fluorene structure, novel photofunctional materials can be developed. google.com For example, tetrathiafulvalene (B1198394) (TTF) has been combined with fluorene units to create donor-acceptor dyads that exhibit photoresponsive conducting properties. researchgate.net These materials are of interest for creating photoelectric conversion systems. The ability to easily modify the fluorene ring allows for the fine-tuning of the material's absorption and emission characteristics, making it a versatile platform for designing advanced photofunctional systems. sioc-journal.cn

Exploration in Advanced Composite Formulations

Advanced composite materials combine two or more distinct materials to create a new material with enhanced properties, such as improved strength-to-weight ratio or thermal stability. researchgate.netmdpi.com While direct research on incorporating this compound into composite formulations is not widespread, its intrinsic properties suggest potential applications.

The rigidity and high thermal stability of the fluorene backbone could be leveraged to enhance the mechanical and thermal properties of polymer matrices in composites. If polymerized, fluorene-based polymers could act as a high-performance matrix material. Alternatively, fluorene derivatives could be used as additives or reinforcing agents. Given the ongoing innovation in aerospace and electronics, where lightweight and durable materials are critical, the exploration of fluorene-based compounds like this compound represents a promising, albeit nascent, area of research in advanced composites. researchgate.netidu.ac.id

Investigations in Photochemistry and Photophysics

The unique electronic structure of the fluorene moiety, characterized by its rigid, planar, and electron-rich nature, makes this compound and its derivatives subjects of significant interest in the fields of photochemistry and photophysics. mdpi.commdpi.com The extended π-conjugation provided by the fluorenylidene group leads to distinct photophysical properties, including notable absorption and fluorescence characteristics. nih.gov

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a photoexcited donor to an acceptor, resulting in the formation of a charge-separated state. wikipedia.org In the context of fluorenylidene compounds, the fluorene unit can act as an effective electron donor or as a bridge to facilitate electron transfer. The PET process is a key mechanism for fluorescence quenching in various donor-acceptor systems. mdpi.com

Research on donor-acceptor molecules has highlighted the importance of designing systems that can hinder the back electron transfer process to generate long-lived charge-separated states, which are crucial for applications in solar cells and photocatalysis. researchgate.net While specific studies detailing PET in this compound are not extensively documented in the reviewed literature, research on analogous fluorene-based systems provides significant insights. For instance, in systems where a fluorene derivative is linked to an electron acceptor, photoexcitation of the fluorene moiety can lead to the transfer of an electron, creating a radical cation on the fluorene and a radical anion on the acceptor. researchgate.net The efficiency of this process is influenced by the electronic properties of the substituents on the fluorene ring and the nature of the solvent. mdpi.com

In a study on (E)-9-(4-nitrostyryl)anthracene, a related conjugated system, photoinduced electron transfer from a donor molecule led to the formation of radical ion species, and the rate of back electron transfer was calculated. researchgate.net Such studies on related architectures suggest that the fluorenylidene group in this compound could participate in similar PET processes, either as the primary photoactive component or as a conjugating linker between a donor and an acceptor. The extended π-system of the fluorenylidene moiety can effectively stabilize the resulting charge-separated state. researchgate.net

Fluorescence and Luminescence Studies

Fluorene and its derivatives are well-known for their strong fluorescence, typically in the blue region of the spectrum. mdpi.com The introduction of substituents onto the fluorene core can significantly modify the photophysical properties, including the absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. mdpi.comresearchgate.net The native fluorescence of fluorene is sensitive to its environment, exhibiting solvatochromism, where the emission maxima shift with changes in solvent polarity. mdpi.com

Functionalized fluorene derivatives are explored as fluorescent sensors due to their photostability and environmentally sensitive emission. mdpi.com For example, the fluorescence of certain fluorene derivatives can be quenched by specific molecules, making them useful as "turn-off" sensors. mdpi.comrsc.org Conversely, aggregation-induced emission (AIE) is a phenomenon observed in some fluorene-based luminophores where aggregation leads to enhanced fluorescence emission, creating "turn-on" sensors. sci-hub.sersc.org

| Compound/System | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Findings |

| Fluorene in non-polar solvent | 250-260 | 305, 325 | Not specified | Exhibits characteristic fluorescence sensitive to solvent polarity. mdpi.com |

| 1,3-Indanedione functionalized fluorene | Not specified | Varies (blue to orange-red) | Increases with solvent polarity | Shows negative solvatochromism and aggregation-induced emission (AIE). sci-hub.se |

| Fluorenylidene bridged cyclotriphosphazenes | Not specified | 390-800 | Not specified | Exhibit luminescence with large Stokes shifts and act as "turn-off" fluorescent probes for metal ions like Cu²⁺ and Fe³⁺. researchgate.netrsc.org |

| Fluorene-based dyes in PMMA | Not specified | Varies (RGB) | Up to 65% (phosphorescence) | Achieve room-temperature phosphorescence (RTP) in amorphous films. acs.org |

| Fluorene-benzothiadiazole chromophores | Not specified | Varies | Highly emissive | Self-assembly affects emission and mechanochromic luminescence. acs.org |

Emerging Areas in Supramolecular Chemistry

The rigid and planar structure of the fluorene moiety, along with its capacity for π-π stacking and other non-covalent interactions, makes it a valuable building block in supramolecular chemistry. mdpi.comresearchgate.net Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by intermolecular forces. frontiersin.org

Design of Host-Guest Systems Involving the Fluorenyl Moiety

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to changes in their physical and chemical properties. The fluorene scaffold has been incorporated into various host molecules. For instance, fluorene-based macrocycles have been synthesized to act as hosts for specific guest molecules. rsc.org

In the context of host-guest systems, fluorene derivatives can serve as either the host or the guest. As a host, the fluorenyl moiety can provide a rigid cavity and a π-rich surface for binding aromatic guests. As a guest, the fluorene unit can be encapsulated within larger macrocyclic hosts like cyclodextrins or calixarenes. This encapsulation can alter the photophysical properties of the fluorene derivative, for example, by enhancing its fluorescence or protecting it from quenchers in the surrounding environment. acs.orgresearchgate.net

Research on fluorene-based host-guest systems has demonstrated their potential in areas such as information encryption, where the luminescence of a fluorene-based guest is modulated by the host matrix. researchgate.netrsc.org

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.govmdpi.com The fluorene unit is an excellent component for directing self-assembly due to its propensity for π-π stacking. tue.nl This has been exploited to create a variety of supramolecular architectures, including nanofibers, vesicles, and gels. nih.govtue.nl

Molecular recognition, the specific binding between two or more molecules, is a key principle in supramolecular chemistry and biological systems. mdpi.com Fluorene derivatives have been designed to act as chemosensors that can selectively recognize and bind to specific ions or molecules. lookchem.com For example, fluorenylidene-bridged cyclophosphazenes have been shown to selectively detect Cu²⁺ and Fe³⁺ ions through a "turn-off" fluorescence mechanism. rsc.orglookchem.com The binding of the metal ion to the receptor part of the molecule induces a change in the fluorescence of the fluorenylidene unit.

The ability of fluorene derivatives to form self-assembled structures is also crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells, where the organization of molecules influences the material's electronic properties. mdpi.comresearchgate.net

Supramolecular Catalysis Applications

Supramolecular catalysis utilizes non-covalent interactions within a host-guest complex to accelerate or control a chemical reaction. nih.gov The host molecule acts as a "supramolecular catalyst" or "nanoreactor" by bringing reactants together in a specific orientation or by stabilizing the transition state of the reaction. nih.govwiley-vch.de

While specific examples of this compound in supramolecular catalysis are not prominent in the literature, the principles can be extrapolated from studies on other systems. The fluorenyl moiety could be incorporated into a larger catalytic host, providing a binding site for a substrate. For instance, a cavity formed by fluorene-containing macrocycles could encapsulate a reactant, and functional groups attached to the fluorene scaffold could then act as catalytic sites.

The field has seen the development of supramolecular catalysts for various reactions, including photocycloadditions, where a template helps to pre-organize the reactants for a specific photochemical reaction. chinesechemsoc.org Given the photochemical activity of the fluorene core, there is potential for developing fluorene-based supramolecular systems for photocatalysis, where the fluorenyl unit acts as both a structural component and a photocatalyst.

Structural Motif for Advanced Molecular Design in Bio-organic Systems

The fluorene nucleus, a rigid and planar tricyclic aromatic system, represents a "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.gov this compound, with its unique combination of this rigid core and a reactive exocyclic double bond and ester functionality, serves as a highly versatile structural motif for the advanced design of molecules aimed at interacting with bio-organic systems. Its utility stems from the predictable three-dimensional arrangement of substituents, its inherent photophysical properties, and the chemical handles it provides for synthetic elaboration. researchgate.net

The core fluorene structure provides a geometrically well-defined and sterically demanding backbone. In molecular design, such rigid scaffolds are invaluable as they reduce the conformational flexibility of a molecule. This pre-organization can lead to higher binding affinity and selectivity for biological targets like enzymes or receptors, as less entropy is lost upon binding. The extensive π-system of the fluorene moiety also allows for non-covalent π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in protein binding pockets, a common interaction mode for many therapeutic agents.

This compound is more than just a rigid support; it is an active participant in synthetic strategies. The ethyl acetate (B1210297) group is a key functional handle that can be readily modified. For instance, hydrolysis of the ester yields the corresponding fluorenylideneacetic acid, which can then be coupled with various amines, alcohols, or other nucleophiles to generate a library of amide and ester derivatives. This approach allows for the systematic exploration of the chemical space around the fluorene core, a fundamental strategy in drug discovery.

Furthermore, the exocyclic double bond in the "ylidene" structure is a site for various chemical transformations. Reduction can lead to the saturated ethyl 9-fluorenylacetate, altering the geometry from planar to a more three-dimensional structure. Oxidation reactions can also be performed to introduce new functionalities. This chemical reactivity allows chemists to build upon the this compound core, appending diverse functional groups to probe interactions with biological targets and modulate properties like solubility, cell permeability, and metabolic stability.

Derivatives originating from the fluorenylidene scaffold are investigated for a range of potential biological activities, including anticancer and antimicrobial applications. The design strategy often involves using the fluorene unit as the central scaffold to position pharmacophoric elements in a precise spatial orientation to achieve a desired biological effect.

Data Table: Potential Derivatives of this compound and Their Bio-organic Research Applications

The following interactive table outlines hypothetical derivatives that can be synthesized from this compound and the rationale for their design in the context of bio-organic systems.

| Parent Compound | Derivative Class | Synthetic Transformation | Target Biological Application | Design Rationale |

| This compound | Amides | Ester Hydrolysis -> Carboxylic Acid -> Amide Coupling | Anticancer, Enzyme Inhibition | Introduce hydrogen bond donors/acceptors; mimic peptide bonds; explore interactions with specific enzyme active sites. |

| This compound | Substituted Esters | Transesterification | Prodrugs, Bioimaging Probes | Modify solubility and cell permeability; attach fluorescent tags or other reporter groups. |

| This compound | Fluorenylacetates | Reduction of exocyclic double bond | Neurological Disorders, Receptor Binding | Change the planarity and geometry of the scaffold to fit into non-planar binding pockets. |

| This compound | Heterocyclic Adducts | Cycloaddition reactions at the double bond | Antimicrobial, Antiviral | Generate novel, complex heterocyclic systems known to possess a wide range of biological activities. |

| This compound | Functionalized Fluorene Ring | Electrophilic Aromatic Substitution | Photodynamic Therapy, Biosensors | Modulate the electronic properties of the π-system; introduce photosensitizing groups or specific binding moieties. |

This strategic approach, starting from a single, versatile motif like this compound, enables the efficient generation of diverse molecular architectures. These new molecules, built upon the rigid and electronically active fluorene scaffold, are key candidates for discovering novel therapeutic agents and chemical probes to better understand complex bio-organic systems. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Ethyl 9 Fluorenylideneacetate

Development of Sustainable Synthetic Routes

Traditional synthesis methods for Ethyl 9-fluorenylideneacetate, such as classical esterification and Wittig reactions, often rely on harsh conditions, stoichiometric reagents, and environmentally persistent solvents. mdpi.com Future research will increasingly focus on developing greener, more sustainable synthetic pathways.

Key areas of development include:

Catalytic Approaches: Moving away from stoichiometric acid catalysts or bases towards catalytic systems. This includes exploring base-free catalytic Wittig reactions, which have been developed for other functionalized alkenes and could be adapted for this synthesis. researchgate.net The use of solid acid catalysts could also streamline purification by replacing soluble acids like sulfuric acid. mdpi.com

Green Solvents: Investigating the use of aqueous media or other environmentally benign solvents. One-pot aqueous Wittig reactions have been shown to be effective for other compounds, offering advantages like ambient temperature conditions and simplified procedures. sciepub.com

Biocatalysis: Employing enzymes, such as lipases, to catalyze the esterification step. Biocatalysts operate under mild conditions and offer high selectivity, as demonstrated in the synthesis of other ethyl esters like omega-3 fatty acid ethyl esters. bohrium.com

Flow Chemistry: Utilizing microreactors for continuous synthesis. Flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for higher yields, which is beneficial for both esterification and Wittig reactions. mdpi.com

These strategies aim to improve the atom economy, reduce waste, and lower the energy requirements of synthesizing this compound, aligning its production with the principles of green chemistry. researchgate.net

Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Emerging research will leverage advanced spectroscopic techniques for real-time, in situ monitoring of the synthetic process. spectroscopyonline.com This approach, often termed operando spectroscopy, involves analyzing the reaction as it happens, providing invaluable data on transient intermediates and reaction progress. wikipedia.orgfrontiersin.org

Applicable In Situ Spectroscopic Methods:

| Spectroscopic Technique | Information Gained | Relevance to this compound Synthesis |

| FT-IR & Raman Spectroscopy | Tracks changes in vibrational modes of functional groups (C=O, C=C, P=O). spectroscopyonline.comrsc.org | For esterification, this allows for monitoring the consumption of the carboxylic acid and the formation of the ester group. researchgate.netspectroscopyonline.com In the Wittig reaction, it can track the conversion of the aldehyde and the formation of the alkene product, as well as the phosphine (B1218219) oxide byproduct. rsc.org Raman spectroscopy is particularly useful for aqueous-phase reactions. rsc.org |

| NMR Spectroscopy | Provides detailed structural information and quantification of reactants, intermediates (e.g., ylides, betaines), and products. researchgate.netrsc.org | In situ NMR can elucidate the mechanism of the Wittig reaction, including the formation and consumption of key intermediates, and determine the stereoselectivity (E/Z ratio) of the final product in real-time. researchgate.netsciepub.com Techniques like Rapid Injection NMR (RINMR) are powerful for studying fast reactions. charlotte.edu |

| UV-Vis Spectroscopy | Monitors changes in electronic transitions, particularly useful for conjugated systems. wikipedia.orgrsc.org | The formation of the conjugated fluorenylidene system results in a distinct chromophore. UV-Vis can track the progress of the reaction by monitoring the appearance of the product's characteristic absorption bands. wikipedia.org It is often used in combination with other techniques like NMR for comprehensive analysis. chemrxiv.org |

| Mass Spectrometry (MS) | Identifies reaction components and intermediates by their mass-to-charge ratio, often coupled with chromatography or used with techniques like ESI-MS. rsc.org | Can be employed in an operando setup to identify short-lived intermediates in the reaction mixture, providing direct evidence for proposed mechanistic pathways. rsc.org |

By applying these techniques, researchers can gain a granular understanding of the reaction dynamics, identify rate-limiting steps, and optimize conditions for yield, purity, and sustainability. mdpi.com

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The vast parameter space of organic reactions—encompassing substrates, reagents, catalysts, solvents, and temperatures—presents a significant challenge for traditional optimization methods. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for navigating this complexity. wikipedia.orgrsc.org

Future research on this compound will likely involve:

Reaction Outcome Prediction: Training ML models, such as random forests or neural networks, on datasets of similar reactions (e.g., Wittig or esterification reactions) to predict the yield and stereoselectivity for the synthesis of this compound under various conditions. mdpi.com

Retrosynthetic Analysis: Utilizing AI platforms that can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. wikipedia.org

Condition Optimization: Employing algorithms to suggest optimal reaction conditions (temperature, concentration, catalyst choice) to maximize yield and minimize byproducts, reducing the need for extensive trial-and-error experimentation. rsc.org

Functional Material Design: Extending the use of ML beyond synthesis to the design of new functional materials. By building models that correlate structural features with material properties, ML can screen virtual libraries of this compound derivatives to identify candidates with desired electronic or optical characteristics for specific applications. researchgate.netoup.comrsc.org This data-driven approach can significantly accelerate the discovery of new materials. acs.org

A critical aspect of this research will be the development of high-quality, standardized datasets. acs.org As these models become more sophisticated, they will not only accelerate the optimization of existing reactions but also guide the discovery of entirely new synthetic strategies and functional molecules based on the fluorenylidene scaffold.

Integration into Novel Functional Materials

The rigid, planar, and highly conjugated fluorene (B118485) core is a cornerstone of modern organic electronics. rsc.orgdoi.org Derivatives of fluorene are widely used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). bohrium.commdpi.comossila.com While this compound itself may not be the final functional material, its fluorenylidene scaffold is a prime candidate for derivatization and integration into advanced materials.

Emerging research avenues include:

Organic Light-Emitting Diodes (OLEDs): Modifying the structure of this compound to create new emitters or host materials. The fluorene unit is known for its high photoluminescence efficiency and good charge transport properties, which are essential for OLEDs. rsc.orgmdpi.com Research could focus on tuning the emission color by attaching various electron-donating or -withdrawing groups to the fluorene core.

Organic Solar Cells (OSCs): Developing novel non-fullerene acceptors or donors based on the fluorenylidene structure. The low-lying HOMO energy level of fluorene derivatives is advantageous for achieving high open-circuit voltages in solar cells. doi.org The ester group on this compound provides a convenient handle for further chemical modification to create donor-acceptor type molecules suitable for OPVs. rsc.orgresearchgate.net

Liquid Organic Semiconductors: Synthesizing solvent-free liquid fluorene derivatives for applications in printable and flexible electronics. Functionalizing the fluorene core with flexible chains can lead to materials that are liquid at room temperature while retaining excellent photophysical properties. researchgate.net

Mechanochromic Materials: Exploring the potential for fluorenylidene-based compounds to exhibit mechanochromism, where mechanical stress induces a color change. This property arises from changes in molecular conformation and packing, and has been observed in related fluorenylidene-acridane structures. researchgate.net

The versatility of the fluorenylidene scaffold, combined with the potential for functionalization offered by the ethyl acetate (B1210297) group, positions this compound as a valuable building block for the next generation of organic electronic materials. nih.gov

Theoretical and Computational Refinements for Enhanced Understanding

Theoretical and computational chemistry provides indispensable tools for predicting molecular properties and elucidating electronic behavior, complementing experimental findings. For this compound, future research will focus on more sophisticated computational models to gain a deeper understanding of its structure-property relationships.

Key areas for theoretical refinement include:

Electronic Property Prediction: Employing high-level Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to accurately predict the HOMO-LUMO energy levels, absorption/emission spectra, and charge distribution. mdpi.comworldscientific.com These calculations are crucial for understanding how structural modifications, such as adding substituents, impact the electronic properties and for designing materials with specific energy levels for applications in organic electronics. acs.orgresearchgate.netnih.gov

Exciton (B1674681) Coupling and Charge Transfer: Investigating intermolecular interactions in the solid state. For materials used in electronic devices, understanding how molecules pack and interact is critical. Computational studies can model phenomena like exciton coupling in bifluorenylidene systems, which significantly affects the electronic properties of the material. researchgate.net

Reaction Mechanism Elucidation: Modeling the reaction pathways for the synthesis of this compound. Computational studies can map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers, providing insights that are difficult to obtain experimentally. rsc.org